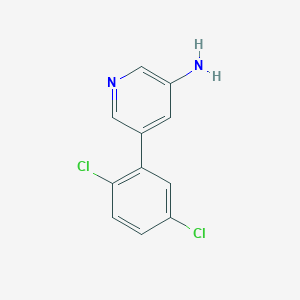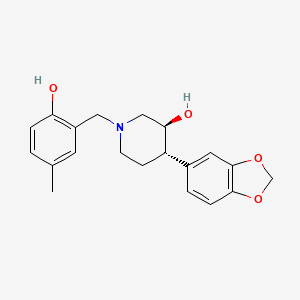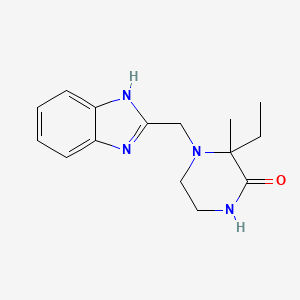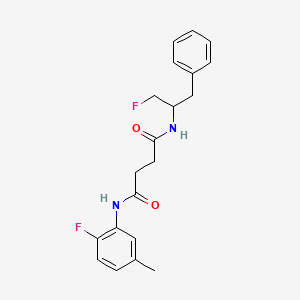
5-(2,5-dichlorophenyl)pyridin-3-amine
Overview
Description
5-(2,5-dichlorophenyl)pyridin-3-amine, also known as DCPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCPP belongs to the class of pyridine derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 5-(2,5-dichlorophenyl)pyridin-3-amine is not fully understood. However, it has been hypothesized that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC. It has also been shown to modulate various signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been found to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC. It has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. This compound has also been found to exhibit antibacterial and antiviral activity.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,5-dichlorophenyl)pyridin-3-amine in lab experiments are its wide range of biological activities, its ability to inhibit the activity of various enzymes and signaling pathways, and its potential therapeutic applications. The limitations of using this compound in lab experiments are its toxicity and its potential side effects. This compound has been found to exhibit cytotoxicity in some cell lines and may cause adverse effects in vivo.
Future Directions
For the study of 5-(2,5-dichlorophenyl)pyridin-3-amine include the development of more potent analogs with reduced toxicity, the investigation of its potential application in the treatment of various diseases, and the elucidation of its exact mechanism of action. The use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its potential clinical application.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, antiviral, and antibacterial activity. This compound has been shown to inhibit the activity of various enzymes and signaling pathways and has been investigated for its potential application in the treatment of various diseases. The development of more potent analogs and the elucidation of its exact mechanism of action may provide valuable insights into the potential clinical application of this compound.
Scientific Research Applications
5-(2,5-dichlorophenyl)pyridin-3-amine has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-tumor, antiviral, and antibacterial. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been studied for its potential application in the treatment of various diseases such as cancer, arthritis, and viral infections.
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-8-1-2-11(13)10(4-8)7-3-9(14)6-15-5-7/h1-6H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRGZZXXDZGMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine](/img/structure/B4261106.png)
![6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid](/img/structure/B4261117.png)
![1-(4-fluorophenyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B4261119.png)

![N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-2-(4-pyrimidin-5-yl-1H-pyrazol-1-yl)acetamide](/img/structure/B4261136.png)
![N-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]methyl}ethanamine trifluoroacetate](/img/structure/B4261144.png)

![1-[3-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]ethanone](/img/structure/B4261153.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-{[5-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B4261160.png)
![3-cyclobutyl-5-{[5-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4261174.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4261181.png)
![2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4261188.png)
![1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B4261196.png)

